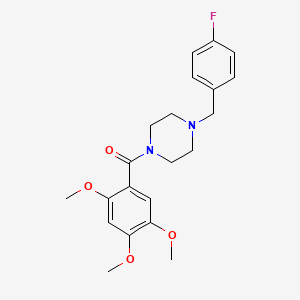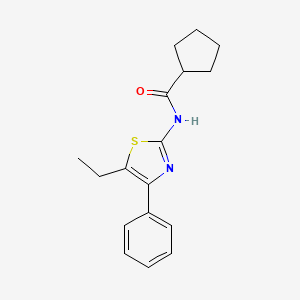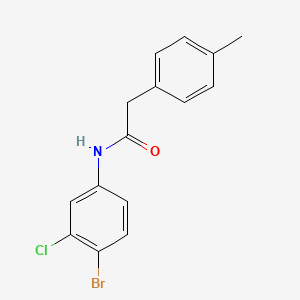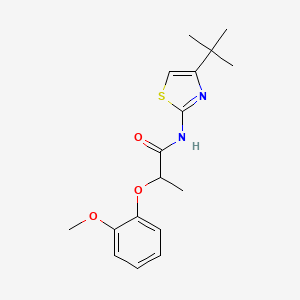![molecular formula C15H16F3N3O3S B4540822 butyl (5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B4540822.png)
butyl (5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to the target molecule, typically involves the condensation of appropriate thiols, carboxylic acids, or their derivatives under various catalytic or activating conditions. For example, a synthesis method has been developed for 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, indicating the versatility of thiadiazole synthesis under microwave irradiation, which offers advantages such as mild conditions and high yields (Li & Chen, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives reveals significant interactions that influence the compound's stability and reactivity. For instance, the bond lengths and angles in a similar thiadiazole compound, 5-tert-butyl-1,3,4-thiadiazole-2-sulfonyl chloride, indicate strong interactions between the sulfonyl group and the thiadiazole ring, showing a distorted arrangement around the sulfur atom, which is characteristic of these compounds' complex molecular geometry (Pedregosa et al., 1996).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reactions with different nucleophiles, demonstrating their reactive versatility. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, indicating the compound's potential for further chemical modifications (Maadadi et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1,3,4-thiadiazole derivatives, including those related to butyl (5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)carbamate, have been extensively studied for their synthesis and structural properties. The title compound, a 1,3,4-thiadiazole derivative related to sulfonamides, demonstrates strong interactions between the sulfonyl group and the thiadiazole ring, suggesting its potential for further chemical modifications and applications in medicinal chemistry (Pedregosa et al., 1996).
Anticonvulsant Activity
The synthesis and evaluation of substituted 1,3,4-thiadiazoles have highlighted their anticonvulsant activities. These compounds, with specific aromatic and alkyl substitutions, have shown potent effects without sedation or lethality, indicating their potential as novel anticonvulsant agents (Chapleo et al., 1986).
Anticancer Activity
Novel thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their potent anticancer activities. The structural modifications led to significant in vitro anticancer effects, suggesting the potential of these derivatives in developing new therapeutic agents (Gomha et al., 2017).
Antimicrobial Activity
Research on 1,3,4-thiadiazole derivatives has also demonstrated their diverse applications as antimicrobial agents. New derivatives were designed and synthesized with the aim of exploring their antibacterial and antifungal activities, contributing to the search for novel antimicrobial compounds (Ameen & Qasir, 2017).
Dual 5-Lipoxygenase and Cyclooxygenase Inhibition
1,2,4-thiadiazoles have been prepared and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showcasing their potential as anti-inflammatory agents without causing gastric ulceration. This dual inhibitory activity suggests their use in treating inflammatory conditions (Unangst et al., 1992).
Propriétés
IUPAC Name |
butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-2-3-7-23-14(22)19-13-21-20-12(25-13)9-24-11-6-4-5-10(8-11)15(16,17)18/h4-6,8H,2-3,7,9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZBLENNHBHLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)COC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4540740.png)

![3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4540748.png)
![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4540752.png)

![N-(2-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4540773.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4540779.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4540790.png)


![N-[4-(acetylamino)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540817.png)

![1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4540832.png)
